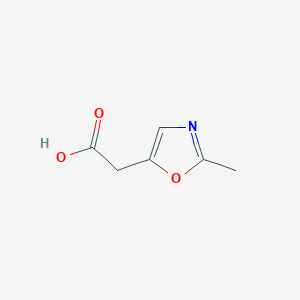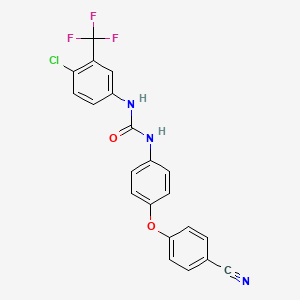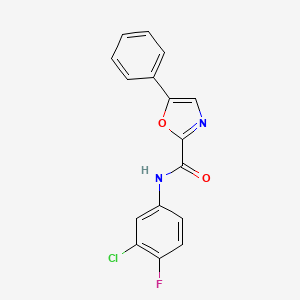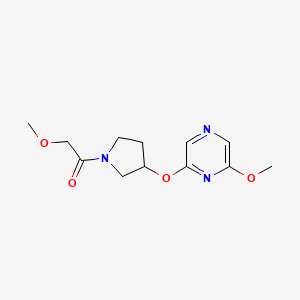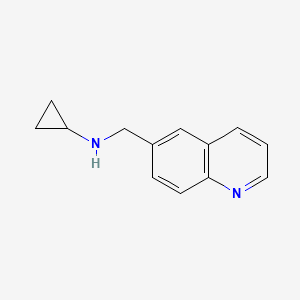
N-(喹啉-6-基甲基)环丙胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
“N-(quinolin-6-ylmethyl)cyclopropanamine” is a chemical compound used in scientific research. It has a molecular formula of C13H14N2 and a molecular weight of 198.26 .
Molecular Structure Analysis
The molecular structure of “N-(quinolin-6-ylmethyl)cyclopropanamine” consists of a quinoline ring attached to a cyclopropanamine group . The quinoline ring is a bicyclic compound that includes a benzene ring fused with a pyridine ring .Physical And Chemical Properties Analysis
“N-(quinolin-6-ylmethyl)cyclopropanamine” has a molecular formula of C13H14N2 and a molecular weight of 198.26 . Unfortunately, specific physical and chemical properties such as melting point, boiling point, and density were not found .科学研究应用
Sensing of Nitro-Phenolic Compounds
N-(quinolin-6-ylmethyl)cyclopropanamine: derivatives have been utilized as fluorescent organic probes for the detection of nitro-phenolic compounds, which are crucial for environmental monitoring due to their use in explosives and their potential environmental hazards . These compounds can detect highly explosive substances like 2,4,6-trinitrophenol (TNP) in water, with a detection limit in the parts per million range, making them valuable for on-site detection in security applications .
Zinc Ion Detection
The same quinoline-based compounds are also effective in sensing Zn²⁺ ions at parts per billion levels . This is particularly significant in biological systems where zinc plays a crucial role in various enzymatic functions and its homeostasis is vital for health. The selective sensing ability of these compounds can be applied in biomedical research and diagnostics .
c-Met Inhibitors for Cancer Therapy
Quinolin-6-ylmethyl derivatives have been designed as potential inhibitors of the c-Met receptor tyrosine kinase, which is implicated in various cancers . By disrupting the HGF/c-Met signaling pathway, these compounds can inhibit tumor growth and metastasis, offering a promising avenue for cancer treatment .
Molecular Docking Studies
These compounds have been subjected to molecular docking studies to understand their interaction with the c-Met enzyme . This application is crucial in drug design and development, as it allows researchers to predict the binding affinity and orientation of small molecules within the target protein’s active site .
Chemical Library Diversification
The synthesis of novel N-(quinolin-6-ylmethyl)cyclopropanamine derivatives contributes to the diversification of chemical libraries . Such libraries are essential for high-throughput screening in drug discovery, enabling the identification of new lead compounds with therapeutic potential .
Environmental Monitoring
Due to their sensitivity to specific compounds, these quinoline derivatives can be employed in environmental monitoring devices. They can detect pollutants and toxic substances in water and soil, aiding in the protection of ecosystems and public health .
作用机制
While the specific mechanism of action for “N-(quinolin-6-ylmethyl)cyclopropanamine” is not available, quinoline derivatives are known to exhibit a wide range of biological activities. They can inhibit DNA synthesis by promoting cleavage of bacterial DNA gyrase and type IV topoisomerase, leading to rapid bacterial death .
安全和危害
属性
IUPAC Name |
N-(quinolin-6-ylmethyl)cyclopropanamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2/c1-2-11-8-10(9-15-12-4-5-12)3-6-13(11)14-7-1/h1-3,6-8,12,15H,4-5,9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DMWCRMBLQGFVBJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NCC2=CC3=C(C=C2)N=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(quinolin-6-ylmethyl)cyclopropanamine | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

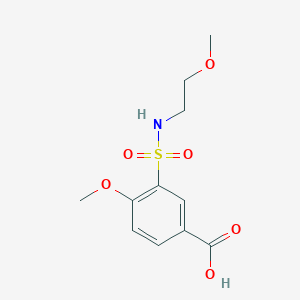
![(E)-2-amino-N-isobutyl-1-((pyridin-3-ylmethylene)amino)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B2558059.png)





-1H-pyrazol-4-yl]methylidene})amine](/img/structure/B2558071.png)
![2-((7-acetyl-4-oxo-3-(o-tolyl)-3,4,5,6,7,8-hexahydropyrido[4',3':4,5]thieno[2,3-d]pyrimidin-2-yl)thio)-N-(2-methoxyphenyl)acetamide](/img/structure/B2558072.png)
